molecular formula C12H19NO4 B1406166 3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1239421-67-0

3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B1406166
CAS No.: 1239421-67-0
M. Wt: 241.28 g/mol
InChI Key: BKMZZZVRNHEHLG-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-3-azabicyclo[410]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[410]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification techniques are also critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, interacting with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Uniqueness

3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for selective reactivity and stability, making it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMZZZVRNHEHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 4
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 5
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

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